molecular formula C3H5N3 B042961 1H-Pyrazol-4-amine CAS No. 28466-26-4

1H-Pyrazol-4-amine

Cat. No. B042961
CAS RN: 28466-26-4
M. Wt: 83.09 g/mol
InChI Key: AXINVSXSGNSVLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Pyrazol-4-amine derivatives can be achieved through various methods. For instance, a solvent-free synthesis method has been developed for creating 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, showcasing an efficient, environmentally benign process with excellent yields (Yu et al., 2013). Additionally, microwave-mediated synthesis offers a rapid method to produce 1H-pyrazole-5-amines with minimal purification, highlighting the diverse synthetic approaches available for this compound (Everson et al., 2019).

Molecular Structure Analysis

The molecular structure of 1H-Pyrazol-4-amine derivatives has been extensively studied, revealing insights into their stability and reactivity. X-ray crystallography and spectral analysis have been used to characterize the structural features of these compounds. For example, a study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine elucidated its molecular structure, confirming the stability and intramolecular charge transfer properties (Tamer et al., 2016).

Chemical Reactions and Properties

1H-Pyrazol-4-amine and its derivatives participate in a variety of chemical reactions, leading to the formation of complex heterocyclic compounds. For instance, Rh(III)-catalyzed intermolecular C-H amination allows for the functionalization of 1-aryl-1H-pyrazol-5(4H)-ones, demonstrating the compound's versatility in synthetic chemistry (Wu et al., 2014).

Physical Properties Analysis

The physical properties of 1H-Pyrazol-4-amine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies involving density functional theory (DFT) and vibration analysis help in understanding these properties, providing insights into their potential applications (Wen et al., 2023).

Chemical Properties Analysis

The chemical properties of 1H-Pyrazol-4-amine derivatives, including reactivity, stability, and electronic characteristics, are key to their utility in various fields. Investigations into the regioselectivity of Ullmann and acylation reactions on different fused pyrazol-3-amines reveal how the electronic characteristics of the fused ring control these reactions (Bou-Petit et al., 2020).

Scientific Research Applications

  • Drug Discovery : A study by Yu et al. (2013) highlighted an efficient one-pot method for synthesizing diverse 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries, which shows promise for drug discovery and large-scale production (Yu et al., 2013).

  • Synthesis of New Drugs : Wu et al. (2014) described a Rh(III)-catalyzed intermolecular C-H amination process with alkylamines for 1-aryl-1H-pyrazol-5(4H)-ones, facilitating the synthesis of new drugs with enhanced functionality (Wu et al., 2014).

  • Green Chemistry Applications : Noruzian et al. (2019) developed a one-pot four-component domino reaction in water for synthesizing novel 1H-furo[2,3-c]pyrazole-4-amines. This method offers a green and straightforward approach for synthesis (Noruzian et al., 2019).

  • High-Energy Density Materials : Ravi et al. (2010) found that substituted 3,4,5-trinitro-1H-pyrazoles could serve as high-energy density materials, comparable to known explosives like RDX and HMX, due to their energy of explosion, density, and detonation performance (Ravi et al., 2010).

  • Antitumor, Antifungal, and Antibacterial Properties : A study by Titi et al. (2020) revealed that pyrazole derivatives exhibit promising antitumor, antifungal, and antibacterial properties. These findings were supported by X-ray crystallography confirming their structure and pharmacophore sites (Titi et al., 2020).

  • Visible-Light Photoredox Catalysis : Sun et al. (2020) demonstrated a visible-light photoredox catalyzed C-N coupling reaction without external photosensitizer. This method enables high yields and regioselectivity in the synthesis of quinoxaline-2(1H)-ones with azoles, presenting an efficient approach for autocatalytic reactions (Sun et al., 2020).

  • Microwave-Mediated Synthesis : Everson et al. (2019) showcased a microwave-mediated synthesis approach for 1-aryl-1H-pyrazole-5-amines, providing a rapid and straightforward method for producing these compounds on various scales (Everson et al., 2019).

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c4-3-1-5-6-2-3/h1-2H,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXINVSXSGNSVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182682
Record name 1H-Pyrazol-4-amine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazol-4-amine

CAS RN

28466-26-4
Record name 1H-Pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28466-26-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-amino-
Source ChemIDplus
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Record name 1H-Pyrazol-4-amine (9CI)
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Record name 1H-Pyrazol-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
330
Citations
B Cui, Y Wang, Z Zhao, L Fan, Y Jiao, H Li… - European Journal of …, 2023 - Elsevier
… This resulted in the discovery of a series of novel 3-(1H-benzo [d]imidazole-2-yl)-1H-pyrazol-4-amine Syk inhibitors, which led to the identification of 19q, a highly potent Syk inhibitor …
Number of citations: 1 www.sciencedirect.com
X Liang, J Zang, M Zhu, Q Gao, B Wang… - ACS Medicinal …, 2016 - ACS Publications
… with various aromatic amines under acidic (HCl) or basic (DIPEA, Et 3 N, Na 2 CO 3 ) conditions led to the intermediates 2a–m, which was then reacted with 1H-pyrazol-4-amine using …
Number of citations: 27 pubs.acs.org
J Wang, R Lv, L Jiang, S Song, K Wang… - Chemistry of Heterocyclic …, 2022 - Springer
… N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100C for 4 h. Based on this compound, four new energetic …
Number of citations: 1 link.springer.com
JJ Jadeja, MB Gondaliya, DM Mokariya, M Shah - World Scientific News, 2016 - infona.pl
N,O,O-donating tridentate ligand was prepared by condensed reaction 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with derivative of salicylaldehyde and its metal …
Number of citations: 5 www.infona.pl
K Fujisawa, K Ageishi, S Harakuni… - … für Kristallographie-New …, 2023 - degruyter.com
… continuation of these studies, the title compound (I, systematic name: (NE)-N-({4-[N-(3,5-dimethyl-1H-pyrazol-4-yl)carboximidoyl]phenyl}methylidene)-3,5-dimethyl-1H-pyrazol-4-amine …
Number of citations: 2 www.degruyter.com
Y Yin, CJ Chen, RN Yu, L Shu, TT Zhang… - Bioorganic & Medicinal …, 2019 - Elsevier
… To a solution of 13 (17.5 g, 50 mmol) and K 2 CO 3 (13.82 g, 100 mmol) in CH 3 CN (200 mL) was added 1-methyl-1H-pyrazol-4-amine (5.1 g, 52.5 mmol) at room temperature. After …
Number of citations: 19 www.sciencedirect.com
VI Filyakova, NS Boltacheva, PA Slepukhin… - Chemistry of …, 2023 - Springer
… 5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (4a), obtained in the reaction of lithium diketonate 1a (1.00 g, 4.5 mmol), NaNO2 (0.36 g, 5.2 mmol), and NH 2 NH 2 ·H 2 O (1.35 g, 27.0 …
Number of citations: 4 link.springer.com
D Bauer, DE Dosch, V Fuchs… - European Journal of …, 2021 - Wiley Online Library
Two improved, fast, feasible, scalable, and economic synthetic protocols for the laboratory scale manufacturing of 3,5‐dinitro‐1‐(2,4,6‐trinitrophenyl)‐1H‐pyrazol‐4‐amine (PicADNP) …
XW Cai, YY Zhao, GF Han - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
In the title compound, [CoCl2(C5H9N3)2], the CoII atom adopts a slightly distorted tetrahedral coordination geometry provided by two chloride anions and two N atoms from the organic …
Number of citations: 3 scripts.iucr.org
NR Emmadi, C Bingi, SS Kotapalli, R Ummanni… - Bioorganic & Medicinal …, 2015 - Elsevier
… 2) made into three parts: N-substituted 1,2,3-triazole as a mainstay, 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine to intensify the desired pharmacophoric behavior with drug like …
Number of citations: 60 www.sciencedirect.com

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